Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
Description
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 4. The triazole ring is connected via a sulfanyl acetyl linker to an (E)-hydrazono group, which bridges to a methyl benzoate moiety. Its synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides, Schiff base formation, and esterification, as inferred from analogous procedures in the literature .
Properties
CAS No. |
303103-36-8 |
|---|---|
Molecular Formula |
C25H20BrN5O3S |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H20BrN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-11-13-20(26)14-12-18)31(25)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
ONGQBDWNRSXDDD-JFLMPSFJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with methyl 4-formylbenzoate under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of 1,2,4-triazole derivatives, which exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Br) : The bromine atom in the target compound enhances halogen bonding with biological targets, improving binding affinity compared to methoxy or methyl analogs .
- Electron-Donating Groups (e.g., OMe) : Methoxy-substituted analogs (e.g., ) exhibit higher solubility but reduced metabolic stability due to increased susceptibility to oxidative demethylation.
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for analogs, involving:
- Cyclocondensation of thiosemicarbazides to form the triazole ring.
- Microwave-assisted Schiff base formation for the hydrazono linkage, as seen in .
- Esterification under acidic conditions .
Crystallographic and Physicochemical Properties: The (E)-configuration of the hydrazono group ensures optimal spatial alignment for interactions with biological targets. Crystal packing in analogs (e.g., ) reveals intermolecular N–H⋯S hydrogen bonds, which stabilize the solid-state structure and may influence solubility .
Biological Relevance: Brominated triazoles (e.g., target compound and ) demonstrate pronounced antimicrobial and anti-inflammatory activities due to enhanced electrophilicity and halogen bonding . Esters (e.g., methyl benzoate in the target) improve bioavailability by balancing lipophilicity and solubility .
Biological Activity
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate is a complex organic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C25H20BrN5O3S
Molecular Weight: 523.4 g/mol
IUPAC Name: methyl 4-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
The compound features a triazole ring known for its diverse biological activities, a bromophenyl group that enhances lipophilicity, and a benzoate ester that contributes to its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of enzymes involved in cancer progression and microbial resistance.
- Antimicrobial Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The bromophenyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 15 |
| Candida albicans | 14 |
These results indicate that the compound possesses moderate to strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have suggested that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves:
- Cell Cycle Arrest: The compound disrupts the normal cell cycle progression of cancer cells.
- Apoptosis Induction: It activates intrinsic apoptotic pathways leading to cell death.
A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 20 µM.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy:
A study published in the International Journal of Molecular Sciences evaluated various derivatives of triazole compounds, including this compound. The results indicated that these compounds exhibited significant antimicrobial activity against resistant strains of bacteria. -
Research on Cancer Cell Lines:
A comprehensive study investigated the effects of this compound on different cancer cell lines. It was found to inhibit proliferation effectively and induce apoptosis through mitochondrial pathways. This suggests potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
